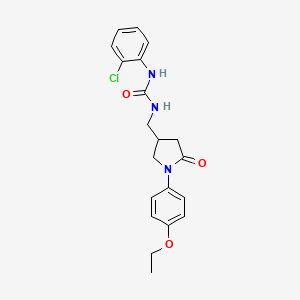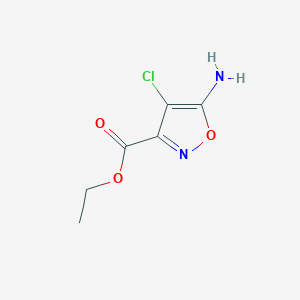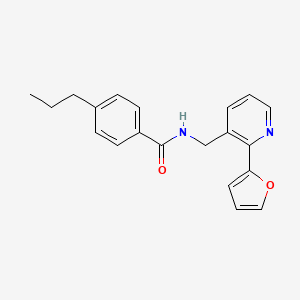
(1S)-1-(3-Phenylcyclobutyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(3-Phenylcyclobutyl)ethanamine, also known as PCBE, is a chemical compound that belongs to the class of phenethylamines. It is a chiral compound, meaning it exists in two different forms that are mirror images of each other. PCBE has gained attention in scientific research due to its potential therapeutic applications and its unique mechanism of action.
Wirkmechanismus
(1S)-1-(3-Phenylcyclobutyl)ethanamine is believed to exert its effects by modulating the activity of certain neurotransmitters in the brain, including serotonin and dopamine. It has been shown to increase the levels of these neurotransmitters in certain brain regions, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
(1S)-1-(3-Phenylcyclobutyl)ethanamine has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to increase the levels of certain neurotrophic factors, which are thought to play a role in the growth and survival of neurons in the brain. (1S)-1-(3-Phenylcyclobutyl)ethanamine has also been shown to increase the expression of certain genes that are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1S)-1-(3-Phenylcyclobutyl)ethanamine in lab experiments is its unique mechanism of action, which may provide insights into the underlying biology of depression and anxiety disorders. However, one limitation is that (1S)-1-(3-Phenylcyclobutyl)ethanamine has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
List of
Zukünftige Richtungen
1. Further studies to elucidate the precise mechanism of action of (1S)-1-(3-Phenylcyclobutyl)ethanamine in the brain.
2. Studies to determine the safety and efficacy of (1S)-1-(3-Phenylcyclobutyl)ethanamine in humans.
3. Investigation of the potential use of (1S)-1-(3-Phenylcyclobutyl)ethanamine in the treatment of addiction.
4. Studies to determine the optimal dosing regimen for (1S)-1-(3-Phenylcyclobutyl)ethanamine in different therapeutic applications.
5. Investigation of the potential use of (1S)-1-(3-Phenylcyclobutyl)ethanamine in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder.
6. Studies to determine the long-term effects of (1S)-1-(3-Phenylcyclobutyl)ethanamine on brain function and behavior.
Synthesemethoden
(1S)-1-(3-Phenylcyclobutyl)ethanamine can be synthesized using various methods, including the reductive amination of 3-phenylcyclobutanone with ethylamine. Another method involves the reaction of 3-phenylcyclobutanone with hydroxylamine, followed by the reduction of the resulting oxime with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(3-Phenylcyclobutyl)ethanamine has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. In animal studies, (1S)-1-(3-Phenylcyclobutyl)ethanamine has been shown to have antidepressant and anxiolytic effects. It has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
(1S)-1-(3-phenylcyclobutyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(13)11-7-12(8-11)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8,13H2,1H3/t9-,11?,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJZVDDIAYFKFK-GCVQQVDUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(C1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CC(C1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(3-Phenylcyclobutyl)ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2732354.png)
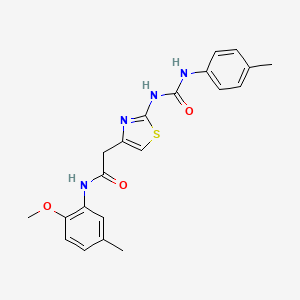

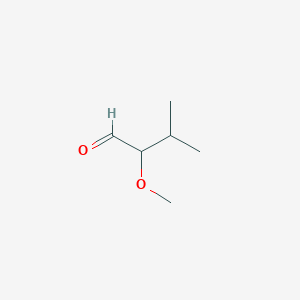

![Methyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2732361.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2732364.png)
![tert-Butyl 4-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2732368.png)
![2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazole dihydrochloride](/img/structure/B2732369.png)

